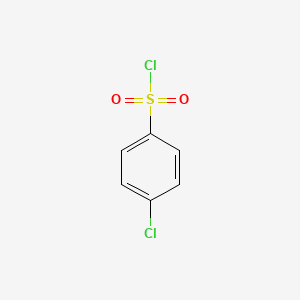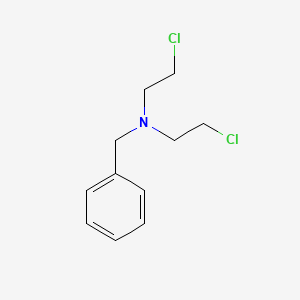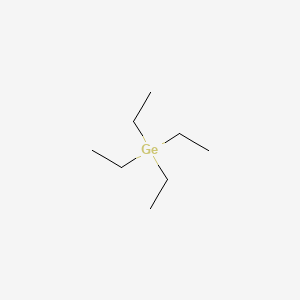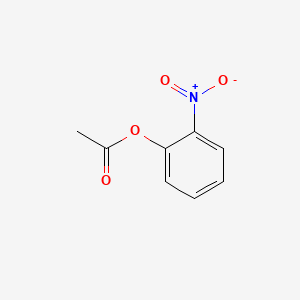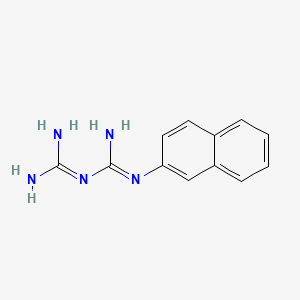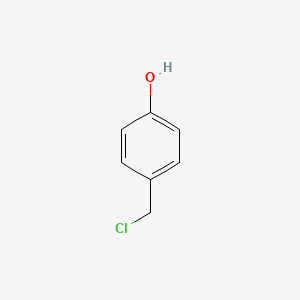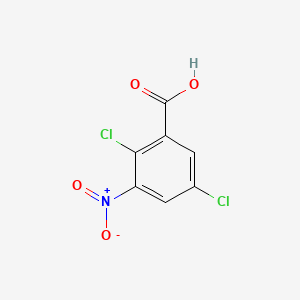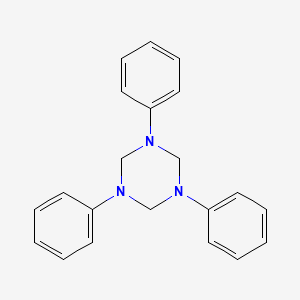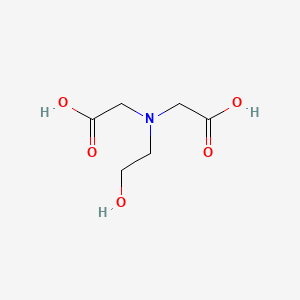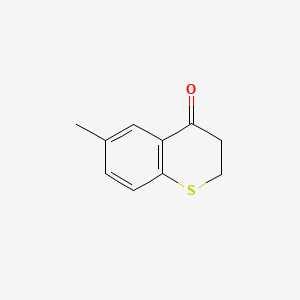
6-Methylthiochroman-4-one
概要
説明
6-Methylthiochroman-4-one is a chemical compound that is part of the chromanone family, which is characterized by a chroman backbone with a ketone functional group at the fourth position. Although the provided papers do not directly discuss 6-Methylthiochroman-4-one, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 6-Methylthiochroman-4-one.
Synthesis Analysis
The synthesis of related compounds involves the use of various starting materials and reagents to construct the chromanone core and introduce substituents at specific positions. For instance, the synthesis of Lactarochromal (IV) from 6-Amino-2,2-dimethylchroman-4-one involves multiple steps starting from paracetamol and includes the introduction of a formyl group at the final stage . Similarly, the synthesis of 3-Cyano-5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-methylthio-2H-pyran-2-one describes the addition of a methylthio substituent, which is relevant to the methylthio group in 6-Methylthiochroman-4-one .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the orientation of substituents around the chromanone core. For example, in the case of 3-Cyano-5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-methylthio-2H-pyran-2-one, the methyl group of the methylthio substituent is oriented towards the cyano group, which could suggest steric interactions that influence the overall molecular conformation . The orientation and interactions of substituents can significantly affect the chemical behavior and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactions involving chromanone derivatives can be quite diverse, depending on the functional groups present. The paper on 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one discusses its use as a synthon for the synthesis of various heterocycles, demonstrating the versatility of such compounds in forming more complex structures . These reactions often involve cyclocondensation with heteronucleophiles, which could be relevant for the reactivity of 6-Methylthiochroman-4-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromanone derivatives are influenced by their molecular structure. For instance, the crystal structure and molecular modeling of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate provide insights into the intermolecular interactions, such as hydrogen bonding and C=H...O interactions, that can affect the compound's stability and solubility . These properties are crucial for understanding the behavior of 6-Methylthiochroman-4-one in different environments and its potential applications.
科学的研究の応用
Antifungal Applications
6-Methylthiochroman-4-one has been studied for its potential as an antifungal agent. Research by Pinedo-Rivilla et al. (2018) explored the biotransformation of 6-methylthiochroman-4-one using Trichoderma viride to obtain new derivatives with antifungal properties against Botrytis cinerea, a phytopathogen. This study highlighted the compound's effectiveness in inhibiting the growth of different strains of B. cinerea, showcasing its potential in antifungal applications (Pinedo-Rivilla, Collado, & Aleu, 2018).
Synthesis Methods
In the field of organic synthesis, 6-Methylthiochroman-4-one plays a critical role. Vaghoo et al. (2015) described a microwave-assisted protocol for synthesizing methylthiochroman-4-ones, demonstrating the compound's significance in chemical synthesis processes. The study involved superacid-catalyzed alkylation followed by cyclic acylation, which is crucial for the formation of cyclized products (Vaghoo et al., 2015).
Chemical Transformations and Applications
Further research has delved into the chemical transformations of 6-Methylthiochroman-4-one and its derivatives for various applications. Ram et al. (2001) outlined an approach for the synthesis of highly functionalized isothiochromenes and other related compounds from 6-aryl-2H-pyran-2-ones, demonstrating the versatility and utility of 6-Methylthiochroman-4-one in chemical synthesis (Ram, Srivastava, & Saxena, 2001).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-methyl-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWVVMGBFKFYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219700 | |
| Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylthiochroman-4-one | |
CAS RN |
6948-34-1 | |
| Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6948-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6948-34-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-6-methyl-4H-1-benzothiopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-methylthiochroman-4-one interact with fungi, and what makes it a potential antifungal agent?
A2: Studies show that 6-methylthiochroman-4-one exhibits antifungal activity, particularly against the plant pathogen Botrytis cinerea []. It demonstrates significant inhibition of fungal growth, even surpassing the efficacy of the commercial fungicide Carbendazim in some instances. Interestingly, Trichoderma viride, a fungus known for its biocontrol properties, can metabolize 6-methylthiochroman-4-one, producing novel thiochromanone derivatives. This biotransformation process highlights the potential for developing new antifungal agents derived from 6-methylthiochroman-4-one.
Q2: Does the structure of 6-methylthiochroman-4-one play a role in its biological activity?
A3: The structure of 6-methylthiochroman-4-one derivatives significantly influences their biological activity. For example, introducing specific moieties, such as oxime ether and 1,3,4-oxadiazole thioether, can enhance the antifungal activity against various plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) []. These modifications likely contribute to the compounds' ability to interact with specific targets within the fungal cells, ultimately leading to growth inhibition. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing the design and development of more potent and selective antifungal agents based on the 6-methylthiochroman-4-one scaffold.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



